molecular formula C18H22N2O5S B4397519 N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide

Cat. No.: B4397519
M. Wt: 378.4 g/mol
InChI Key: SCNKYVATKLXDOA-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide is a synthetic organic compound characterized by the presence of methoxy and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-methoxy-3-methylbenzenesulfonyl chloride, is prepared by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.

    Amide Bond Formation: The sulfonyl chloride intermediate is then reacted with N-(4-methoxyphenyl)-N-methylglycinamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.

    Reduction: Formation of 4-methoxy-3-methylbenzenethiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-methoxyacetamide: Similar in structure but lacks the sulfonyl group.

    4-methoxyphenethylamine: Contains a methoxy group but differs in the overall structure and functional groups.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl moiety but has different substituents and functional groups.

Uniqueness

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-11-16(9-10-17(13)25-4)26(22,23)20(2)12-18(21)19-14-5-7-15(24-3)8-6-14/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNKYVATKLXDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide
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N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide
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N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide
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